Tert-butyl 2-benzylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-benzylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . It is commonly used in proteomics research and has various applications in the field of chemistry .
Mechanism of Action
Target of Action
Tert-butyl 2-benzylpiperidine-1-carboxylate is a biochemical compound used in proteomics research . .
Mode of Action
As a biochemical used in proteomics research, it may interact with proteins or enzymes to exert its effects .
Result of Action
As a biochemical used in proteomics research, it may have diverse effects depending on the specific proteins or enzymes it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-benzylpiperidine-1-carboxylate typically involves the reaction of 2-benzylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 2-benzylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 2-benzylpiperidine-1-carboxylate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-benzylpiperidine-1-carboxylate: (CAS 1853230-29-1)
This compound: (CAS 136423-06-8)
Comparison: : this compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Compared to other similar compounds, it has distinct chemical properties that make it suitable for specific applications in research and industry .
Biological Activity
Tert-butyl 2-benzylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by data tables and case studies.
Chemical Structure
The compound features a piperidine ring substituted with a tert-butyl and a benzyl group, which contributes to its lipophilicity and interaction with biological targets. The structure can be represented as follows:
Research indicates that compounds similar to this compound may inhibit essential proteins involved in cellular processes. For instance, studies have shown that derivatives can act as inhibitors of the FtsZ protein, crucial for bacterial cell division. This inhibition leads to cell death, making it a valuable target for antibiotic development .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. A study highlighted its effectiveness in altering bacterial morphology by inhibiting FtsZ, leading to aberrant division septum localization .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 64 µg/mL |
Escherichia coli | >250 µM |
Cytotoxicity
The cytotoxic effects of this compound were evaluated using human adenocarcinomic alveolar basal epithelial cells (A549). The results indicated no significant cytotoxicity at concentrations up to 64 µg/mL after 7 hours of exposure .
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
64 | 98 |
Control (α-hemolysin) | ~30 |
Cancer Therapy
Recent studies have explored the potential of piperidine derivatives in cancer therapy. For example, certain derivatives have shown promising results in inducing apoptosis in tumor cells, outperforming established chemotherapeutics like bleomycin .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. It has been suggested that such compounds can inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic transmission and potentially alleviating symptoms associated with neurodegeneration .
Study on Anticancer Activity
In a comparative study involving various piperidine derivatives, this compound was evaluated for its ability to induce apoptosis in FaDu hypopharyngeal tumor cells. The compound exhibited significant cytotoxicity compared to control groups, indicating its potential as an anticancer agent .
Neuroprotective Study
Another study focused on the neuroprotective effects of piperidine derivatives against oxidative stress in neuroblastoma cell lines. Results indicated that certain derivatives could penetrate the blood-brain barrier and exhibit low neurotoxicity while effectively inhibiting AChE .
Properties
IUPAC Name |
tert-butyl 2-benzylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMLBZLGNDVECE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597603 |
Source
|
Record name | tert-Butyl 2-benzylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136423-06-8 |
Source
|
Record name | tert-Butyl 2-benzylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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